(Aminooxy)acetic acid (ammoniooxy)acetic acid chloride
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Overview
Description
Preparation Methods
The synthesis of (aminooxy)acetic acid (ammoniooxy)acetic acid chloride involves the reaction of aminooxyacetic acid with hydrochloric acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of specialized equipment to handle the reagents and maintain the required reaction conditions .
Chemical Reactions Analysis
(Aminooxy)acetic acid (ammoniooxy)acetic acid chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. .
Scientific Research Applications
(Aminooxy)acetic acid (ammoniooxy)acetic acid chloride has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its effects on biological systems, particularly its ability to inhibit certain enzymes.
Mechanism of Action
The compound exerts its effects by inhibiting enzymes such as 4-aminobutyrate aminotransferase and aspartate aminotransferase. This inhibition leads to an increase in the levels of gamma-aminobutyric acid (GABA) in tissues, affecting various biochemical pathways. The inhibition of these enzymes can also impact mitochondrial energy metabolism and glycolysis .
Comparison with Similar Compounds
(Aminooxy)acetic acid (ammoniooxy)acetic acid chloride is unique due to its specific enzyme inhibition properties. Similar compounds include:
Hydroxylamineacetic acid: Another compound with enzyme inhibition properties.
Carboxymethoxylamine: Known for its ability to inhibit pyridoxal phosphate-dependent enzymes.
Carboxymethoxylamine hemihydrochloride: Similar in structure and function, used in various biochemical studies
This compound stands out due to its specific applications in enzyme inhibition and its potential therapeutic uses.
Properties
Molecular Formula |
C4H11ClN2O6 |
---|---|
Molecular Weight |
218.59 g/mol |
IUPAC Name |
2-aminooxyacetic acid;carboxymethoxyazanium;chloride |
InChI |
InChI=1S/2C2H5NO3.ClH/c2*3-6-1-2(4)5;/h1H2,3H3;1,3H2,(H,4,5);1H |
InChI Key |
AXIKLJPWEGNZIG-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)O)O[NH3+].C(C(=O)O)ON.[Cl-] |
Origin of Product |
United States |
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